

# Stability and Degradation Profile of Amino-Tri-(carboxyethoxymethyl)-methane: A Technical Guide

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## Compound of Interest

Compound Name: Amino-Tri-(carboxyethoxymethyl)-methane

Cat. No.: B605481

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## Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of **Amino-Tri-(carboxyethoxymethyl)-methane**. Due to the novelty of this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to predict its behavior under various stress conditions. The primary anticipated degradation pathways include hydrolysis of the ester functionalities, oxidation of the tertiary amine, and potential photodegradation. This document outlines detailed experimental protocols for confirming these predicted pathways and for establishing a comprehensive stability profile, which is a critical component of regulatory submissions and for ensuring product quality and safety.

## Introduction

**Amino-Tri-(carboxyethoxymethyl)-methane**, a tri-ester derivative of a central amino-methane core, possesses functional groups that are susceptible to degradation. Understanding the stability of this molecule is paramount for its application in pharmaceutical development, where chemical integrity directly impacts efficacy and safety. Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the development

of stability-indicating analytical methods, formulation strategies, and appropriate storage conditions.[1][2] This guide will explore the likely degradation mechanisms based on its chemical structure and provide a framework for systematic stability testing.

## Predicted Degradation Pathways

Based on the structure of **Amino-Tri-(carboxyethoxymethyl)-methane**, three primary degradation pathways are anticipated: hydrolysis, oxidation, and photodegradation.

### Hydrolytic Degradation

The presence of three carboxyethyl ester groups makes hydrolysis the most probable degradation pathway. This reaction can be catalyzed by either acid or base.[3][4][5]

- **Acid-Catalyzed Hydrolysis:** In the presence of an acid and water, the ester linkages are expected to hydrolyze, yielding the corresponding carboxylic acid (Amino-Tri-(carboxymethyl)-methane) and ethanol. This reaction is typically reversible.[3][5]
- **Base-Catalyzed Hydrolysis (Saponification):** Under basic conditions, the ester groups will undergo irreversible hydrolysis to form the carboxylate salt and ethanol.[3][4][6]

### Oxidative Degradation

The tertiary amine center of the molecule is a potential site for oxidation. Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of an N-oxide derivative. Similar aminopolycarboxylic acids, like nitrilotriacetic acid (NTA), have been shown to undergo oxidative cleavage of the C-N bond.[7]

### Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of aminocarboxylic acids, a process that can be accelerated by the presence of metal ions.[8] This can lead to complex degradation pathways involving radical intermediates and potentially decarboxylation.[8]

## Data Presentation: Predicted Degradants

The following table summarizes the predicted primary degradation products of **Amino-Tri-(carboxyethoxymethyl)-methane** under various stress conditions.

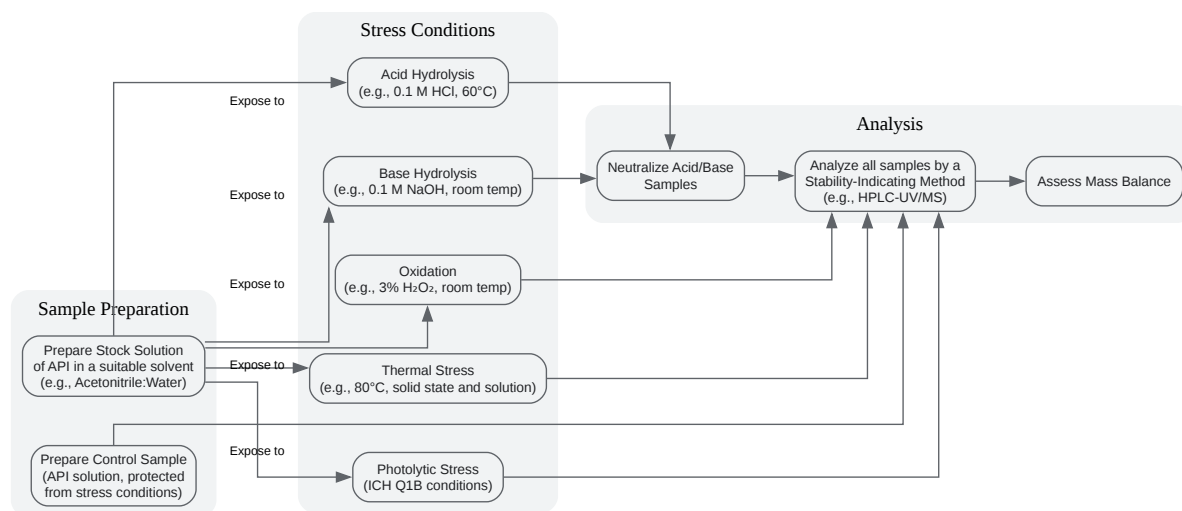
Stress Condition	Predicted Primary Degradation Product(s)
Acidic Hydrolysis	Amino-Tri-(carboxymethyl)-methane, Ethanol
Basic Hydrolysis	Trisodium salt of Amino-Tri-(carboxymethyl)-methane, Ethanol
Oxidation (e.g., H <sub>2</sub> O <sub>2</sub> )	Amino-Tri-(carboxyethoxymethyl)-methane N-oxide
Photolysis (UV light)	Complex mixture, potentially including decarboxylated products and radical species

## Experimental Protocols

To experimentally determine the stability and degradation profile of **Amino-Tri-(carboxyethoxymethyl)-methane**, a series of forced degradation studies should be conducted.<sup>[1][2][9]</sup> These studies are designed to intentionally degrade the molecule to identify degradation products and to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).<sup>[1]</sup>

### General Forced Degradation Protocol

A general workflow for forced degradation studies is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).<sup>[9]</sup>



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### *Forced Degradation Experimental Workflow.*

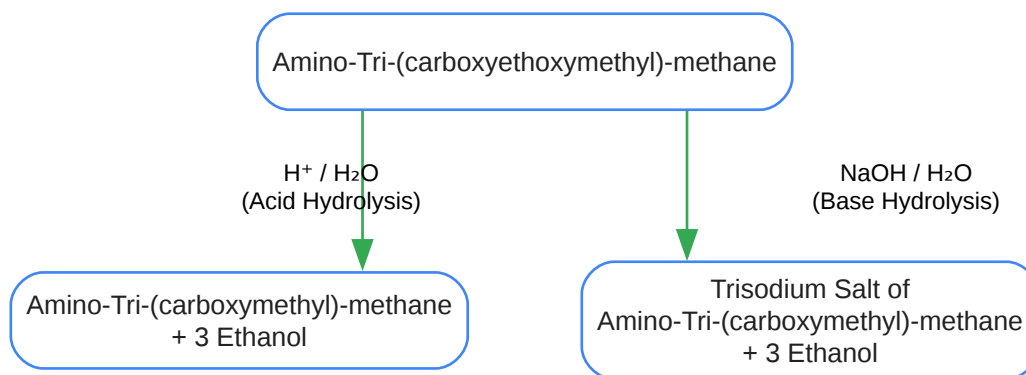
## Detailed Methodologies

- Acidic Hydrolysis:
  - Dissolve **Amino-Tri-(carboxyethoxymethyl)-methane** in a suitable solvent (e.g., 50:50 acetonitrile:water).
  - Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
  - Heat the solution at 60-80°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

- Prior to analysis, neutralize the samples with an equivalent amount of NaOH.
- Analyze by HPLC.[\[1\]](#)
- Basic Hydrolysis:
  - Dissolve the compound in a suitable solvent.
  - Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
  - Maintain the solution at room temperature and collect samples at appropriate time intervals.
  - Neutralize the samples with an equivalent amount of HCl before analysis.
  - Analyze by HPLC.[\[1\]](#)
- Oxidative Degradation:
  - Dissolve the compound in a suitable solvent.
  - Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3-30%.
  - Keep the solution at room temperature and monitor the degradation over time.
  - Analyze samples directly by HPLC.[\[1\]](#)
- Photostability Testing:
  - Expose a solution of the compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  - A control sample should be protected from light.
  - Analyze the exposed and control samples by HPLC.

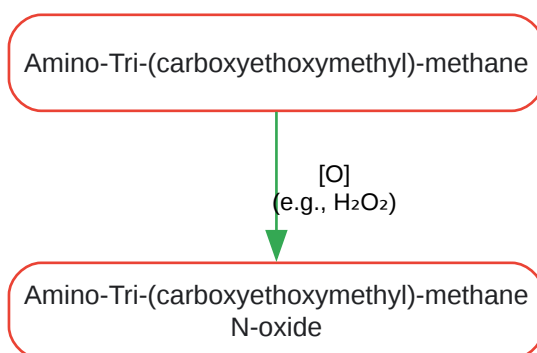
## Visualization of Predicted Degradation Pathways

The following diagrams illustrate the predicted chemical transformations of **Amino-Tri-(carboxyethoxymethyl)-methane** under hydrolytic and oxidative stress.



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### *Predicted Hydrolytic Degradation Pathways.*



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### *Predicted Oxidative Degradation Pathway.*

## Conclusion

While specific experimental data for **Amino-Tri-(carboxyethoxymethyl)-methane** is not publicly available, a robust stability and degradation profile can be inferred from its chemical structure and the behavior of analogous compounds. The primary anticipated degradation pathways are hydrolysis of the ester groups and oxidation of the tertiary amine. The experimental protocols and logical frameworks provided in this guide offer a comprehensive

approach to systematically evaluate the stability of this molecule. Such studies are fundamental to ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound.

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